molecular formula C15H14FNO4S B6411998 2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid CAS No. 1261906-96-0

2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid

Cat. No.: B6411998
CAS No.: 1261906-96-0
M. Wt: 323.3 g/mol
InChI Key: RQSHBZRYKDPZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid is an organic compound that features a sulfamoyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid typically involves the introduction of the sulfamoyl group and the fluorine atom onto the benzoic acid core. One common method involves the reaction of 2-fluorobenzoic acid with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The benzoic acid core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the sulfamoyl group.

    Coupling: Palladium catalysts are commonly used in coupling reactions involving the benzoic acid core.

Major Products

    Substitution: Products with different functional groups replacing the fluorine atom.

    Oxidation: Sulfoxides or sulfones derived from the sulfamoyl group.

    Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the sulfamoyl group and the fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-Fluorobenzoic acid
  • 2-(N,N-Dimethylsulfamoyl)benzoic acid

Uniqueness

2-(2-N,N-Dimethylsulfamoylphenyl)-6-fluorobenzoic acid is unique due to the combination of the sulfamoyl group and the fluorine atom on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)13-9-4-3-6-10(13)11-7-5-8-12(16)14(11)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSHBZRYKDPZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147761
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-96-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261906-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-[(dimethylamino)sulfonyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.